molecular formula C4H6N2S2 B1337643 5-Ethylsulfanyl-[1,2,3]thiadiazole CAS No. 50473-51-3

5-Ethylsulfanyl-[1,2,3]thiadiazole

Cat. No. B1337643
CAS RN: 50473-51-3
M. Wt: 146.2 g/mol
InChI Key: HRKBVAJMGSRDAB-UHFFFAOYSA-N
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Description

5-Ethylsulfanyl-[1,2,3]thiadiazole is a derivative of thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazole derivatives are widely studied in medicinal chemistry due to their broad spectrum of biological activities .


Synthesis Analysis

Thiadiazole derivatives can be synthesized by various methods, focusing on cyclization, condensation reactions, and functional group transformations . The synthetic strategies can be manipulated by introducing different substituents, creating a wide range of possibilities for the synthesis of various compounds .


Molecular Structure Analysis

The molecular structure of 5-Ethylsulfanyl-[1,2,3]thiadiazole, like other thiadiazoles, is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms .


Chemical Reactions Analysis

Thiadiazoles demonstrate various unique chemical properties, contributing to their utility in diverse applications. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules . They react with electrophiles at the nitrogen atoms, forming N-substituted derivatives. They can also undergo reactions at the carbon atoms adjacent to the sulfur atom, resulting in C-substituted derivatives .


Physical And Chemical Properties Analysis

The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry. In general, they are solid at room temperature, have low melting points, and are relatively stable under normal conditions .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including 5-Ethylsulfanyl-[1,2,3]thiadiazole, have been found to exhibit antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health conditions.

Analgesic Properties

Thiazole compounds have been associated with analgesic (pain-relieving) effects . This suggests that 5-Ethylsulfanyl-[1,2,3]thiadiazole could potentially be used in the development of new pain relief medications.

Anti-inflammatory Activity

Research has shown that thiazole derivatives can exhibit anti-inflammatory activity . This means that 5-Ethylsulfanyl-[1,2,3]thiadiazole could potentially be used in the treatment of conditions characterized by inflammation.

Antimicrobial and Antifungal Properties

Thiazole compounds have been found to have antimicrobial and antifungal properties . This suggests that 5-Ethylsulfanyl-[1,2,3]thiadiazole could be used in the development of new antimicrobial and antifungal agents.

Antiviral Activity

Thiazole derivatives have been associated with antiviral activity . This indicates that 5-Ethylsulfanyl-[1,2,3]thiadiazole could potentially be used in the development of new antiviral drugs.

Antitumor or Cytotoxic Drug Molecules

Thiazole compounds have been found to act as antitumor or cytotoxic drug molecules . This suggests that 5-Ethylsulfanyl-[1,2,3]thiadiazole could potentially be used in cancer treatment.

Neuroprotective Properties

Thiazole derivatives have been associated with neuroprotective effects . This means that 5-Ethylsulfanyl-[1,2,3]thiadiazole could potentially be used in the treatment of neurological disorders.

Anticonvulsant Activity

Thiazole compounds have been found to exhibit anticonvulsant activity . This suggests that 5-Ethylsulfanyl-[1,2,3]thiadiazole could potentially be used in the treatment of conditions characterized by seizures.

Mechanism of Action

The mechanism of action for thiadiazole derivatives is often related to their ability to cross cellular membranes and interact strongly with biological targets due to the mesoionic nature of the thiadiazole ring .

Future Directions

Thiadiazole derivatives, including 5-Ethylsulfanyl-[1,2,3]thiadiazole, have a variety of applications in different scientific fields due to their versatile properties . Future research could focus on exploring 1,2,3-thiadiazole structural motifs for potential therapeutic agents .

properties

IUPAC Name

5-ethylsulfanylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S2/c1-2-7-4-3-5-6-8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKBVAJMGSRDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CN=NS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80493118
Record name 5-(Ethylsulfanyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylsulfanyl-[1,2,3]thiadiazole

CAS RN

50473-51-3
Record name 5-(Ethylsulfanyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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